molecular formula C16H10N4O3 B1388659 3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 1203350-89-3

3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B1388659
CAS No.: 1203350-89-3
M. Wt: 306.27 g/mol
InChI Key: BXBIVTVLEKHQAY-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that have been found to have a variety of biological activities . They are often used in the development of new drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or other carbonyl-containing compounds . The specific synthesis route can vary depending on the desired substituents on the benzimidazole ring .


Molecular Structure Analysis

Benzimidazole is a heterocyclic aromatic organic compound. It is an important pharmacophore and a privileged structure in medicinal chemistry . The benzimidazole nucleus is present in numerous natural and synthetic compounds .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents. For example, they can participate in coupling reactions, substitution reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their structure. For example, their solubility, melting point, and other properties can be influenced by the nature and position of the substituents on the benzimidazole ring .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their structure. Some benzimidazole derivatives are used as drugs and have been thoroughly tested for safety, while others may be less well-studied .

Future Directions

Research on benzimidazole derivatives is ongoing, and these compounds continue to be of interest in the development of new drugs. Future research may focus on synthesizing new benzimidazole derivatives with improved activity or specificity, or on exploring new biological targets for these compounds .

Biochemical Analysis

Biochemical Properties

3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the benzimidazole ring is known to interact with enzymes such as kinases and proteases, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, making the compound a candidate for drug development .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of tyrosine kinases, which play a critical role in cell signaling and cancer progression. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux and alter the levels of specific metabolites, potentially leading to changes in cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific organelles such as the nucleus, mitochondria, and endoplasmic reticulum. This targeting is often mediated by post-translational modifications and specific targeting signals that direct the compound to its site of action .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-4-oxophthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3/c21-14-10-6-2-1-5-9(10)13(15(22)23)19-20(14)16-17-11-7-3-4-8-12(11)18-16/h1-8H,(H,17,18)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBIVTVLEKHQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=NC4=CC=CC=C4N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 2
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 3
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 4
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 5
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 6
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

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